molecular formula C11H14N4 B1464974 [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247558-07-1

[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464974
CAS RN: 1247558-07-1
M. Wt: 202.26 g/mol
InChI Key: YXJRNGMQDOMUOC-UHFFFAOYSA-N
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Description

The compound “[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a derivative of methanamine, which is a simple organic compound that contains a single nitrogen atom bonded to three hydrogen atoms and one alkyl group . The “1-(2,3-dimethylphenyl)” part suggests that the methanamine is substituted with a 2,3-dimethylphenyl group, which is a phenyl ring with two methyl groups attached at the 2nd and 3rd positions. The “1H-1,2,3-triazol-4-yl” part indicates the presence of a 1,2,3-triazole ring, a five-membered ring structure containing two nitrogen atoms and three carbon atoms.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a 2,3-dimethylphenyl group via a methanamine linker. The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring and the 2,3-dimethylphenyl group. The triazole ring is known to participate in various chemical reactions, particularly those involving its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Alpha 2-Adrenoceptor Agonist Activity

Medetomidine, a compound with a similar structure, has been characterized for its high affinity and selectivity towards alpha 2-adrenoceptors. It exhibits potent agonist activity, offering insights into receptor interactions and potential applications in neurological and cardiovascular research. The specificity of medetomidine for alpha 2 over alpha 1 adrenoceptors suggests the potential for compounds like [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine to be used in targeted therapies with minimal side effects (Virtanen, Savola, Saano, & Nyman, 1988).

Serotonin Receptor Activity

Compounds related to the triazole class have shown significant interactions with serotonin receptors, particularly 5-HT2C receptors. This interaction is linked to effects such as penile erections in rats, highlighting the potential for research into sexual dysfunction and neurological disorders (Kimura et al., 2004). Another study supports the role of 5-HT2C receptors in mediating penile erections, further emphasizing the importance of these receptors in neurological and sexual health (Millan et al., 1997).

Drug Absorption Enhancement

Research on solid dispersion techniques to improve the oral bioavailability of poorly soluble drugs, such as certain triazole antifungal agents, indicates the potential for compounds like this compound to enhance drug delivery systems. This approach could be particularly relevant for drugs with low water solubility, improving therapeutic efficacy and patient outcomes (Kai et al., 1996).

Adrenoceptor Antagonism in Cardiovascular Research

A study on a compound with structural similarities to this compound demonstrated the ability to block α1-adrenoceptors in both vascular smooth muscles and the myocardium, suggesting potential applications in cardiovascular research and therapy (Huang Dong, 1990).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. It could also be interesting to study its interactions with various biological targets and to evaluate its potential as a therapeutic agent .

properties

IUPAC Name

[1-(2,3-dimethylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-4-3-5-11(9(8)2)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJRNGMQDOMUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(N=N2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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